molecular formula C26H36O17 B13887063 [3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate

[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate

Cat. No.: B13887063
M. Wt: 620.6 g/mol
InChI Key: PXSGTFALWGIXGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of neohesperidose heptaacetate typically involves the acetylation of neohesperidose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the rate of reaction and prevent side reactions .

Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Neohesperidose heptaacetate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield neohesperidose and acetic acid.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or dilute acids at elevated temperatures.

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often conducted under mild conditions to prevent degradation of the sugar moiety.

Major Products Formed:

Scientific Research Applications

Neohesperidose heptaacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of neohesperidose heptaacetate primarily involves its role as an acetylated sugar. The acetyl groups can influence the compound’s solubility, stability, and reactivity. In biochemical contexts, the compound can interact with enzymes that recognize acetylated sugars, potentially affecting metabolic pathways and cellular processes .

Properties

Molecular Formula

C26H36O17

Molecular Weight

620.6 g/mol

IUPAC Name

[3,4,6-triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3

InChI Key

PXSGTFALWGIXGH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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